molecular formula C9H9N3O2 B13214527 (Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide

(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide

Cat. No.: B13214527
M. Wt: 191.19 g/mol
InChI Key: ZLFLCQPQUGXBIA-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide is a benzoxazole derivative featuring a hydroxycarboximidamide group at position 2 and a methyl substituent at position 3. The Z-configuration of the hydroxycarboximidamide moiety distinguishes it from stereoisomeric forms.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide

InChI

InChI=1S/C9H9N3O2/c1-5-2-3-7-6(4-5)11-9(14-7)8(10)12-13/h2-4,13H,1H3,(H2,10,12)

InChI Key

ZLFLCQPQUGXBIA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/C(=N/O)/N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of o-Aminophenols with Formyl Derivatives

One of the prevalent methods involves the cyclocondensation of o-aminophenols with formyl compounds such as formic acid derivatives or aldehydes. This approach facilitates the formation of the benzoxazole ring system, which is then functionalized at the 2-position with amidine groups.

Reaction Pathway:

  • Step 1: Condensation of o-aminophenol with a suitable formyl compound (e.g., formic acid derivatives) under acidic or basic conditions to form a benzoxazole precursor.
  • Step 2: Introduction of the methyl group at the 5-position via methylation using methylating agents such as methyl iodide or dimethyl sulfate.
  • Step 3: Conversion of the 2-position substituent to the carboximidamide group through reaction with amidine derivatives or via oxidative amidation.

Formation of the Carboximidamide Group

The key step involves transforming the 2-position of the benzoxazole ring into a carboximidamide. This can be achieved by:

  • Reaction with amidine salts: Direct nucleophilic substitution with amidine salts under reflux conditions.
  • Oxidative amidation: Using oxidizing agents in the presence of ammonia or amidine derivatives to introduce the carboximidamide functionality selectively at the 2-position.

Hydroxylation to Form the N'-Hydroxy Derivative

The N'-hydroxy group is typically introduced via hydroxylation of the amidine nitrogen, often using hydroxylamine derivatives or by controlled oxidation methods.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reagents & Conditions Description
1 o-Aminophenol + formic acid derivatives Cyclization to benzoxazole core
2 Methylation (e.g., methyl iodide) Methylation at 5-position
3 Reaction with amidine salts Formation of carboximidamide at 2-position
4 Hydroxylation (hydroxylamine derivatives) Introduction of N'-hydroxy group

Data from Related Benzoxazole Synthesis Studies

Example: A study on benzoxazole derivatives reports the synthesis of similar compounds via cyclocondensation of 2-aminophenol with formic acid derivatives, followed by methylation and amidine formation, achieving yields of approximately 60-75% under reflux in ethanol or acetic acid.

Note: Specific conditions such as temperature, solvent choice, and reaction time are optimized based on substituent effects and desired purity.

Summary of Key Reaction Conditions

Reaction Step Typical Conditions Yield Range References
Cyclization Reflux in acetic acid or ethanol 60-75% ,
Methylation Methyl iodide, base (e.g., K2CO3), reflux 50-70%
Amidination Reaction with amidine salts, reflux 55-65% ,
Hydroxylation Hydroxylamine derivatives, mild heating 50-60%

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The hydroxyl (-OH) group participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form ether derivatives. For example:

     Z N Hydroxy 5 methyl 1 3 benzoxazole 2 carboximidamide+CH3I Z N Methoxy 5 methyl 1 3 benzoxazole 2 carboximidamide\text{ Z N Hydroxy 5 methyl 1 3 benzoxazole 2 carboximidamide}+\text{CH}_3\text{I}\rightarrow \text{ Z N Methoxy 5 methyl 1 3 benzoxazole 2 carboximidamide}

    This reaction proceeds via nucleophilic substitution at the oxygen atom .

  • Acylation : Forms esters with acetyl chloride or benzoyl chloride in pyridine. The product retains the Z-configuration due to steric constraints of the benzoxazole ring.

Carboximidamide Group Transformations

The carboximidamide (-C(=NH)NHOH) group undergoes hydrolysis, condensation, and redox reactions:

  • Acidic Hydrolysis : In 6M HCl at reflux, the carboximidamide converts to a carboxylic acid:

     Z N Hydroxy 5 methyl 1 3 benzoxazole 2 carboximidamideHCl5 Methyl 1 3 benzoxazole 2 carboxylic acid\text{ Z N Hydroxy 5 methyl 1 3 benzoxazole 2 carboximidamide}\xrightarrow{\text{HCl}}\text{5 Methyl 1 3 benzoxazole 2 carboxylic acid}

    This reaction is critical for generating bioactive metabolites .

  • Condensation with Carbonyl Compounds : Reacts with aldehydes (e.g., benzaldehyde) under dehydrating conditions (P₂O₅/CH₃CN) to form imine-linked derivatives. For example:

     Z N Hydroxy 5 methyl 1 3 benzoxazole 2 carboximidamide+PhCHO Z N Benzylidene 5 methyl 1 3 benzoxazole 2 carboximidamide\text{ Z N Hydroxy 5 methyl 1 3 benzoxazole 2 carboximidamide}+\text{PhCHO}\rightarrow \text{ Z N Benzylidene 5 methyl 1 3 benzoxazole 2 carboximidamide}

    These products are intermediates for heterocyclic expansions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Triazole Formation : Reacts with hydrazine hydrate in ethanol to yield 1,2,4-triazole derivatives via ring closure .

  • Oxadiazole Synthesis : Treatment with acetic anhydride induces cyclization to 1,3,4-oxadiazoles, confirmed by NMR and mass spectrometry .

Metal-Catalyzed Reactions

  • Palladium-Catalyzed Cross-Coupling : The benzoxazole ring undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O) to introduce aryl groups at the 5-methyl position .

  • Copper-Mediated Oxidations : In the presence of CuO nanoparticles/DMSO, the hydroxyl group oxidizes to a carbonyl, forming a ketone derivative .

Interaction with Biological Targets

  • Enzyme Inhibition : The compound binds to metalloenzymes (e.g., carbonic anhydrase) via its hydroxyl and imidamide groups, disrupting zinc coordination sites. IC₅₀ values for specific isoforms range from 1.1–4.8 μM .

  • DNA Intercalation : Forms π-π stacking interactions with DNA base pairs, as evidenced by fluorescence quenching assays.

Table 2: Comparative Reactivity of Functional Groups

Functional Group Reactivity Dominant Mechanism
Hydroxyl (-OH)Alkylation, acylation, oxidationNucleophilic substitution
Carboximidamide (-C(=NH)NHOH)Hydrolysis, condensationAcid/base-catalyzed rearrangement
Benzoxazole RingElectrophilic substitution, couplingMetal-catalyzed cross-coupling

Scientific Research Applications

(Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biochemical pathways. The benzoxazole ring’s aromatic nature allows it to interact with various biological macromolecules, potentially modulating their function.

Comparison with Similar Compounds

Core Heterocyclic Framework

Target Compound :

  • Core : 1,3-Benzoxazole (oxygen and nitrogen at positions 1 and 3).
  • Electronic Effects : The oxygen atom in the oxazole ring confers electron-withdrawing properties, stabilizing the carboximidamide group and modulating reactivity.

Analog 1 : N′-Hydroxybenzo[c][1,2,5]oxadiazole-5-carboximidamide (, Compound 5)

  • Core : Benzo[c][1,2,5]oxadiazole (two nitrogen atoms and one oxygen in a fused ring).
  • The absence of a methyl substituent reduces steric hindrance compared to the target compound .

Analog 2 : (Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide (, Compound 3)

  • Core : Benzo[d]imidazole (two nitrogen atoms in a five-membered ring).
  • Comparison : The imidazole ring is less electron-withdrawing than benzoxazole, which may enhance nucleophilic reactivity. The Z-configuration is shared with the target, but the lack of a methyl group alters hydrophobicity .

Substituent Effects

Target Compound :

  • Substituents : 5-Methyl (enhances lipophilicity) and (Z)-N′-hydroxycarboximidamide (capable of hydrogen bonding and metal coordination).

Analog 3 : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (, Compounds 3a–3b)

  • Substituents : Benzohydrazide linked to benzimidazole.
  • Comparison : The hydrazide group offers different hydrogen-bonding capabilities compared to hydroxycarboximidamide. The benzimidazole core may improve π-π stacking in biological systems .

Analog 4 : N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) Derivatives ()

  • Substituents : Sulfonyl and alkylthio groups.
  • The chloro substituent adds steric and electronic complexity .

Target Compound :

  • Inferred Method : Likely involves condensation of a 5-methylbenzoxazole-2-carbonyl intermediate with hydroxylamine hydrochloride under basic reflux conditions (analogous to ) .

Analog 1 () :

  • Steps : Derived from benzoic acid via carboxamide intermediates, followed by hydroxylamine treatment.
  • Key Reagents : Sulfuryl chloride, ammonia, and hydroxylamine .

Analog 2 () :

  • Steps: Reflux of benzoimidazole precursors with hydroxylamine hydrochloride and K₂CO₃ in ethanol.
  • Yield: Not specified, but reaction times (~12 hours) suggest moderate efficiency .

Target Compound :

  • Coordination Chemistry : The hydroxycarboximidamide group may act as an N,O-bidentate ligand for metal-catalyzed reactions, similar to ’s benzamide derivative .

Analog 3 () :

  • Applications : Hydrazide derivatives are explored for antimicrobial activity due to their ability to disrupt protein synthesis .

Analog 4 () :

  • Applications : Sulfonamide derivatives are often utilized as enzyme inhibitors (e.g., carbonic anhydrase) .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Highlights Potential Applications
Target Compound 1,3-Benzoxazole 5-Methyl, (Z)-N'-hydroxycarboximidamide Hydroxylamine reflux (inferred) Metal coordination, drug design
Analog 1 () Benzo[c][1,2,5]oxadiazole N′-Hydroxycarboximidamide Carboxamide intermediates Electrophilic intermediates
Analog 2 () Benzo[d]imidazole 5-Carboximidamide (Z-configuration) K₂CO₃, hydroxylamine HCl Biological activity
Analog 3 () Benzimidazole Benzohydrazide, substituted benzylidene Hydrazine condensation Antimicrobial agents

Biological Activity

(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The information is derived from diverse scientific sources to provide a comprehensive overview.

Antimicrobial Activity

Recent studies have shown that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds ranged significantly, indicating selective activity against specific pathogens.

CompoundMIC (µg/mL)Target Organism
Compound 125Staphylococcus aureus
Compound 250Bacillus subtilis
Compound 310Escherichia coli

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored extensively. A study highlighted that certain derivatives showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were reported as low as 4.75 µM, indicating strong activity .

CompoundIC50 (µM)Cancer Cell Line
Benzoxazole A4.75MCF-7
Benzoxazole B11.42HepG2

Enzyme Inhibition

Benzoxazole derivatives have been identified as potential inhibitors of various enzymes, including those involved in cancer progression and microbial resistance. For example, a specific derivative demonstrated potent inhibition of the VEGFR-2 enzyme with an IC50 value of 0.062 µM . This suggests its potential role in anti-angiogenic therapies.

Study on Cytotoxicity

A detailed investigation conducted on a series of benzoxazole derivatives revealed that modifications at the phenyl moiety significantly affected cytotoxicity profiles. The study utilized flow cytometry to assess apoptosis induction in cancer cells, providing insights into the mechanism of action for these compounds .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for benzoxazole derivatives, indicating that electron-donating substituents enhance antibacterial activity while certain structural features are crucial for anticancer efficacy . This information is vital for guiding future synthetic efforts in developing more potent derivatives.

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